2-(4-fluorophenyl)-1-(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-1-[4-[(2-phenylimidazol-1-yl)methyl]piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O/c24-21-8-6-18(7-9-21)16-22(28)26-13-10-19(11-14-26)17-27-15-12-25-23(27)20-4-2-1-3-5-20/h1-9,12,15,19H,10-11,13-14,16-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIAZQQGWDKKYEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CN=C2C3=CC=CC=C3)C(=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-fluorophenyl)-1-(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone , often referred to as a novel imidazole derivative, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
The molecular formula of the compound is , and it has a molecular weight of approximately 367.45 g/mol. Key structural features include:
- Fluorophenyl group : Contributes to lipophilicity and potential receptor interactions.
- Piperidine moiety : Suggests possible central nervous system activity.
- Imidazole ring : Known for diverse biological activities, including antimicrobial and anticancer properties.
Anticancer Activity
Recent studies have indicated that imidazole derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (T47D) and cervical cancer (HeLa) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | T47D | 12.5 | Apoptosis induction |
| 2-(4-fluorophenyl)-1H-benzo[d]imidazole | HeLa | 15.0 | Cell cycle arrest |
| Alpidem | HeLa | 20.0 | Reactive metabolite formation |
GABA-A Receptor Modulation
The compound has also been identified as a potential positive allosteric modulator (PAM) of the GABA-A receptor. This interaction can enhance the inhibitory effects of GABA, leading to anxiolytic and sedative effects. The structural similarity to known PAMs suggests that it could be developed further for neurological applications.
Table 2: GABA-A Receptor Modulation Studies
| Compound | Receptor Type | Modulation Type | Efficacy |
|---|---|---|---|
| This compound | GABA-A | Positive Allosteric Modulator | High |
| Alpidem | GABA-A | Positive Allosteric Modulator | Moderate |
Metabolic Stability
Metabolic stability is crucial for the therapeutic viability of drug candidates. Studies using human liver microsomes (HLMs) showed that derivatives of this compound exhibited improved metabolic stability compared to traditional drugs like alpidem, which undergo rapid biotransformation leading to hepatotoxicity.
Table 3: Metabolic Stability in HLMs
| Compound | % Parent Compound Remaining (120 min) |
|---|---|
| This compound | 90% |
| Alpidem | 38.6% |
Study on Anticancer Properties
A recent study evaluated the anticancer efficacy of several imidazole derivatives, including our compound, against T47D and HeLa cell lines using the MTT assay. The results indicated a strong correlation between structural modifications and cytotoxic potency.
Neuropharmacological Assessment
In another study focusing on neuropharmacological properties, the compound was tested for its ability to modulate GABA-A receptors in vivo, showing promising anxiolytic effects in animal models.
Comparison with Similar Compounds
Structural Similarities and Key Differences
Compound A shares structural motifs with several analogues documented in the evidence, including:
Physicochemical Properties
Critical Analysis of Structural Modifications
Impact of Fluorine Substitution
Role of Heterocycles
Pharmacokinetic Considerations
- Compound A ’s lack of polar groups (e.g., -OH, -COOH) may limit aqueous solubility, necessitating formulation adjustments.
- Analogues with nitro groups (e.g., 16d) or trifluoromethyl substitutions (e.g., ) show improved bioavailability and target engagement.
Q & A
Q. Key Factors Affecting Yield/Purity :
- Solvent Choice : Polar solvents (e.g., DMF) enhance reaction rates but may require rigorous purification .
- Catalysts : Bases like triethylamine improve thioether formation efficiency by deprotonating intermediates .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) ensures >95% purity .
How can spectroscopic and crystallographic methods confirm structural integrity?
Basic Research Question
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 7.2–8.1 ppm confirm aromatic protons (fluorophenyl, phenylimidazole). Piperidine methylene groups appear as multiplets at δ 2.5–3.5 ppm .
- ¹³C NMR : Carbonyl signals at ~200 ppm validate the ethanone moiety .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 435 [M+H]⁺) confirm molecular weight .
- X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles and stereochemistry. For example, piperidine chair conformation and imidazole planarity are confirmed via SHELXL .
Q. Advanced Application :
- Dynamic NMR : Detects conformational flexibility in the piperidine ring at variable temperatures .
What computational approaches predict biological activity and optimize molecular structure?
Advanced Research Question
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets like sphingosine 1-phosphate lyase (S1PL). Fluorophenyl groups enhance hydrophobic binding in enzyme pockets .
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. The imidazole ring’s electron-rich nature facilitates hydrogen bonding .
- MD Simulations : Evaluate stability in biological membranes; piperidine’s flexibility improves membrane permeability .
Validation : Cross-correlate computational results with in vitro assays (e.g., IC₅₀ values against S1PL) .
How do fluorine and heterocyclic moieties influence pharmacological properties?
Advanced Research Question
- Fluorophenyl Group :
- Imidazole-Piperidine Scaffold :
- Target Engagement : Binds to histamine or serotonin receptors via nitrogen lone pairs .
- Solubility : Protonation at physiological pH improves aqueous solubility (2.5 mg/mL at pH 7.4) .
Data Contradiction Analysis : Discrepancies in receptor affinity (e.g., H₃R vs. 5-HT₆) may arise from assay conditions (pH, temperature). Replicate studies using standardized protocols .
What strategies resolve contradictions in biological activity data across studies?
Advanced Research Question
Assay Standardization :
- Use identical cell lines (e.g., HEK293 for receptor binding) and buffer systems (e.g., PBS vs. HEPES) .
Dose-Response Curves : Compare EC₅₀/IC₅₀ values under varied conditions (e.g., ± serum proteins) .
Structural Analog Comparison : Test derivatives (e.g., replacing fluorophenyl with chlorophenyl) to isolate moiety-specific effects .
Example : LX2931 (S1PL inhibitor) showed species-dependent lymphocyte reduction; humanized mouse models reconciled this .
How can reaction intermediates be characterized to troubleshoot synthesis bottlenecks?
Basic Research Question
- TLC Monitoring : Use silica plates with UV-active indicators (Rf values: 0.3 for imidazole intermediate, 0.6 for final product) .
- HPLC-MS : Quantify intermediates (e.g., piperidine-amide) with C18 columns (acetonitrile/water gradient, 10–90% over 20 min) .
- IR Spectroscopy : Confirm carbonyl formation (1700–1750 cm⁻¹) and C-F bonds (1100–1200 cm⁻¹) .
Advanced Tip : Employ in-situ FTIR for real-time reaction monitoring .
What in vivo models are suitable for evaluating therapeutic potential?
Advanced Research Question
- Rheumatoid Arthritis (RA) : Collagen-induced arthritis (CIA) mice treated orally (10–50 mg/kg/day) show reduced joint inflammation via S1PL inhibition .
- Cancer Xenografts : Nude mice with IGF-1R-dependent tumors (e.g., MCF-7) assess antitumor activity (TGI >50% at 25 mg/kg) .
- Pharmacokinetics : Plasma half-life (t₁/₂) and bioavailability (%F) measured via LC-MS/MS in rodent serum .
Basic Research Question
- Forced Degradation Studies :
- Hydrolysis : Incubate in pH 1.2 (HCl) and pH 9.0 (NaOH) at 40°C for 24 hrs; monitor via HPLC .
- Oxidation : Expose to 3% H₂O₂; track peroxide adducts with MS .
- DSC/TGA : Thermal stability analysis (decomposition >200°C) .
Storage Recommendation : Lyophilized powder at -20°C in amber vials minimizes photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
